Cas no 1314538-55-0 (potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide)

Potassium (tert-butoxycarbonylamino)methyl-trifluoro-boranuide is a specialized organoboron reagent used in synthetic organic chemistry, particularly in cross-coupling reactions and as a building block for boron-containing compounds. Its key advantages include stability under ambient conditions, compatibility with a wide range of functional groups, and utility in Suzuki-Miyaura couplings due to the reactive trifluoroborate moiety. The tert-butoxycarbonyl (Boc) protecting group enhances solubility and facilitates further derivatization. This reagent is particularly valuable for the controlled introduction of aminomethyl groups into target molecules, offering precise reactivity in complex synthesis. Its crystalline form ensures consistent handling and storage.
potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide structure
1314538-55-0 structure
Product name:potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide
CAS No:1314538-55-0
MF:C6H12BNO2F3K
Molecular Weight:237.06948
MDL:MFCD19686142
CID:1084554
PubChem ID:253661860

potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide 化学的及び物理的性質

名前と識別子

    • Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate
    • Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate
    • PotassiuM N-Boc-aMinoMethyltrifluoroborate
    • Potassium trifluoro[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)me thyl]borate(1-)
    • Isodemeton-sulfoxide
    • Isosystox sulfoxide
    • O,O-diethyl S-<2-(ethylsulfinyl)ethyl>phosphorothioate
    • O,O-Diethyl S-ethyl-2-ethylmercaptophosphorothiolate sulfoxide
    • PO systox sulfoxide
    • potassium
    • Thiol systox sulfoxide
    • Thiol-demeton-sulfoxid
    • thiophosphoric acid S-(2-ethanesulfinyl-ethyl ester)-O,O'-diethyl ester
    • Thiophosphorsaeure-S-(2-aethansulfinyl-aethylester)-O,O'-diaethylester
    • Potassium (N-Boc-aminomethyl)trifluoroborate
    • potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide
    • MDL: MFCD19686142
    • インチ: InChI=1S/C6H12BF3NO2.K/c1-6(2,3)13-5(12)11-4-7(8,9)10;/h4H2,1-3H3,(H,11,12);/q-1;+1
    • InChIKey: WSOSBCPWIQUNLD-UHFFFAOYSA-N
    • SMILES: CC(C)(OC(NC[B-](F)(F)F)=O)C.[K+]

計算された属性

  • 精确分子量: 237.05500
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 5

じっけんとくせい

  • ゆうかいてん: 181°C(lit.)
  • PSA: 41.82000
  • LogP: 2.52040

potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide Security Information

potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0445-1-5G
potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide
1314538-55-0 97%
5g
¥ 957.00 2023-04-06
eNovation Chemicals LLC
Y1187663-1g
Potassium [(Boc-amino)methyl]trifluoroborate
1314538-55-0 95%
1g
$165 2023-09-03
TRC
P698783-250mg
Potassium (((Tert-butoxycarbonyl)amino)methyl)trifluoroborate
1314538-55-0
250mg
$ 104.00 2023-04-16
Chemenu
CM207414-10g
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate
1314538-55-0 95%
10g
$173 2024-08-02
Chemenu
CM207414-25g
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate
1314538-55-0 95%
25g
$390 2024-08-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P73430-1g
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate
1314538-55-0
1g
¥586.0 2021-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064238-1g
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate
1314538-55-0 98%
1g
¥177.00 2024-08-09
eNovation Chemicals LLC
D374362-1kg
POTASSIUM ((TERT-BUTOXYCARBONYLAMINO)METHYL)TRIFLUOROBORATE
1314538-55-0 95%
1kg
$17850 2024-08-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P845750-5g
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate
1314538-55-0 95%
5g
¥2,160.00 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P73430-5g
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate
1314538-55-0
5g
¥2886.0 2021-09-04

potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide 合成方法

potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide 関連文献

potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuideに関する追加情報

Potassium (tert-butoxycarbonylamino)methyl-trifluoro-boranuide: A Comprehensive Overview

The compound with CAS No. 1314538-55-0, commonly referred to as potassium (tert-butoxycarbonylamino)methyl-trifluoro-boranuide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is notable for its unique structural features, which combine a trifluoroborate anion with a tert-butoxycarbonylamino group, making it a versatile tool in modern chemical research.

Recent studies have highlighted the importance of tert-butoxycarbonylamino groups in stabilizing reactive intermediates during organic reactions. The presence of this group in the compound ensures enhanced stability and reactivity, making it an ideal candidate for applications in asymmetric synthesis and catalysis. Moreover, the trifluoroborate moiety contributes to the compound's ability to act as a Lewis acid, further expanding its utility in various chemical transformations.

One of the most groundbreaking applications of potassium (tert-butoxycarbonylamino)methyl-trifluoro-boranuide is in the field of medicinal chemistry. Researchers have successfully utilized this compound as a key intermediate in the synthesis of bioactive molecules, including potential drug candidates for treating neurological disorders and cancer. Its ability to facilitate enantioselective reactions has been particularly valuable in generating chiral compounds with high optical purity.

From a structural perspective, the compound's tert-butoxycarbonylamino group plays a pivotal role in modulating its electronic properties. This group not only enhances the compound's stability but also facilitates its interaction with other molecules, making it an excellent substrate for various catalytic processes. Recent advancements in computational chemistry have allowed researchers to model the electronic structure of this compound with unprecedented accuracy, providing deeper insights into its reactivity and selectivity.

In terms of synthesis, potassium (tert-butoxycarbonylamino)methyl-trifluoro-boranuide is typically prepared through a multi-step process involving nucleophilic substitution and deprotonation reactions. The use of potassium as the counterion is crucial for maintaining the compound's solubility and reactivity under standard laboratory conditions. Innovations in synthetic methodology have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.

The integration of trifluoroborate groups into organic molecules has been a focal point of recent research efforts. These groups are known for their ability to stabilize positive charges and enhance molecular stability, attributes that are fully exploited in potassium (tert-butoxycarbonylamino)methyl-trifluoro-boranuide. This makes the compound particularly useful in the development of new materials with tailored electronic properties, such as advanced polymers and semiconductors.

Looking ahead, the potential applications of potassium (tert-butoxycarbonylamino)methyl-trifluoro-boranuide are vast and varied. Its role as a building block in complex molecule synthesis positions it as a cornerstone for future advancements in drug discovery and materials science. As research continues to uncover new facets of this compound's reactivity and functionality, its significance within the chemical community is likely to grow even further.

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